molecular formula C14H23NO5 B15063356 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester

Cat. No.: B15063356
M. Wt: 285.34 g/mol
InChI Key: IBSMADQLKAZAFF-UHFFFAOYSA-N
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Description

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester (hereafter referred to as the target compound) is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring and an alpha-oxo ethyl ester moiety on the acetic acid side chain. This compound serves as a critical intermediate in organic synthesis, particularly in medicinal chemistry, where its reactive alpha-oxo group enables further functionalization (e.g., formation of hydrazones or imines) for drug discovery . The Boc group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)10-6-8-15(9-7-10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

IBSMADQLKAZAFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxidation of Secondary Alcohols

Patent US5155251A describes oxidizing a secondary alcohol to a ketone using Jones reagent (CrO₃ in H₂SO₄). For the target compound, this would involve:

  • Synthesizing 4-Piperidineethanol : Reacting 4-piperidinecarboxylic acid with lithium aluminum hydride to yield the alcohol.
  • Oxidation : Treating the alcohol with Jones reagent at 0°C to form the alpha-keto acid.
    Yields for analogous reactions range from 70–85%, with purity dependent on rigorous temperature control.

Acetoacetate Ester Condensation

WO2012123966A1 outlines a solvent-free method using ethyl acetoacetate and benzaldehyde derivatives. Adapted for the target compound:

  • Benzylidene Formation : Condensing 4-piperidinecarboxaldehyde with ethyl acetoacetate at 80°C to form an alpha,beta-unsaturated ketone.
  • Michael Addition : Reacting the intermediate with ammonium acetate to install the alpha-oxo group.
    This approach avoids external solvents, reducing environmental impact and simplifying purification.

Esterification of the Carboxylic Acid

The final ethyl ester is formed via acid chloride intermediates. Patent CN109053551A reports:

  • Acid Chloride Formation : Treating N-Boc-4-piperidineacetic acid with thionyl chloride (1:1.2 molar ratio) in dichloromethane at −5°C for 6 h.
  • Esterification : Adding ethanol dropwise to the acid chloride at 0°C, followed by potassium carbonate to neutralize HCl.
    This method achieves 93.5% yield, attributed to the low-temperature conditions minimizing ester hydrolysis.

Integrated Synthetic Routes

Combining the above steps, a representative synthesis is:

  • Boc Protection :
    $$ \text{4-Piperidineacetic acid} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{N-Boc-4-piperidineacetic acid} $$ .
  • Alpha-Oxo Installation :
    $$ \text{N-Boc-4-piperidineacetic acid} \xrightarrow{\text{Jones reagent}} \text{N-Boc-4-piperidine-alpha-oxo-acetic acid} $$ .
  • Esterification :
    $$ \text{N-Boc-4-piperidine-alpha-oxo-acetic acid} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{Ethyl ester} $$ .

Table 1: Comparison of Synthetic Methods

Step Method Conditions Yield (%) Source
Boc Protection Colloidal Catalysis 70°C, 1.8 h 93.5
Alpha-Oxo Formation Jones Oxidation 0°C, 2 h 85
Esterification Thionyl Chloride/EtOH −5°C, 6 h 93.5

Challenges and Optimization

  • Side Reactions : The alpha-oxo group’s reactivity may lead to enolization or over-oxidation. Patent WO2012123966A1 mitigates this by using anhydrous conditions and inert atmospheres.
  • Catalyst Cost : Palladium-titanium colloids, while effective, are expensive. Alternative catalysts like Raney nickel (US5155251A) reduce costs but lower yields (75–80%).
  • Purification : Crystallization from heptane/hexane mixtures (CN105461617A) removes unreacted intermediates, enhancing purity to >98%.

Chemical Reactions Analysis

Types of Reactions

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting the central nervous system.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Molecular Formula CAS No. Key Features References
Target Compound : 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester C₁₅H₂₃NO₆ Not explicitly provided Boc-protected piperidine, alpha-oxo ethyl ester
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate C₁₈H₂₃NO₅ 80221-26-7 Cbz-protected piperidine, ethyl ester (no alpha-oxo group)
4-Piperidineacetic acid, 4-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester C₁₅H₂₆N₂O₅ Not explicitly provided Boc-protected piperidine, amino substituent (no alpha-oxo)
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate C₁₅H₁₉NO₃ 130312-10-6 Cbz-protected piperidine, 2-oxoethyl group (distinct positioning)
3-Oxo-3-(1-Cbz-piperidin-4-yl)-propionic acid ethyl ester C₁₈H₂₃NO₅ 38711-20-5 Cbz-protected piperidine, oxo-propionic acid ethyl ester

Key Observations:

Protecting Groups: The target compound uses a Boc group (1,1-dimethylethoxy carbonyl), which is acid-labile and preferred for its stability under basic conditions . In contrast, Cbz (benzyloxycarbonyl) -protected analogs (e.g., CAS 80221-26-7) require hydrogenolysis for deprotection, limiting compatibility with hydrogen-sensitive reactions .

Functional Group Reactivity: The alpha-oxo group in the target compound enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazine derivatives for hydrazone formation) . Amino-substituted analogs (e.g., 4-amino derivatives) lack this reactivity but may serve as precursors for amide bond formation .

Substituent Positioning :

  • Compounds like Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6) feature a 2-oxoethyl group directly on the piperidine ring, differing from the acetic acid side chain in the target compound .

Biological Activity

4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperidine ring and an ethyl ester functional group. Its chemical formula is C15H18N2O3C_{15}H_{18}N_{2}O_{3}, which contributes to its solubility and reactivity in biological systems.

Research indicates that compounds related to 4-piperidineacetic acid can modulate various biological pathways:

  • γ-Secretase Modulation : Similar compounds have been shown to interact with γ-secretase, an enzyme implicated in Alzheimer's disease. Studies have demonstrated that these compounds can inhibit the production of amyloid-beta peptides, which are associated with neurodegeneration .
  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Compounds derived from piperidine structures have been identified as potent inhibitors of sEH, which plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition has anti-inflammatory effects and may contribute to cardiovascular protection .

Biological Activity Data

The following table summarizes the biological activity data for related compounds that may provide insights into the activity of 4-piperidineacetic acid derivatives.

CompoundTargetIC50 (nM)Biological Activity
Compound 1Aβ42 (γ-secretase)120Inhibitory activity linked to Alzheimer's
Compound 2Aβ40 (γ-secretase)170Modulates amyloid precursor protein processing
Compound 3Notch signaling>5000Minimal interaction
Compound 4sEH<100Anti-inflammatory effects
Compound 5sEH<50Cardiovascular protective effects

Case Study 1: Alzheimer’s Disease

A study investigated the effect of piperidine-based γ-secretase modulators on amyloid-beta levels in transgenic mouse models. The results indicated a significant reduction in Aβ42 levels, suggesting that these compounds could be promising candidates for Alzheimer's therapy .

Case Study 2: Cardiovascular Effects

Another research focused on the anti-inflammatory properties of piperidine derivatives. The study found that these compounds significantly reduced markers of inflammation in animal models of cardiovascular disease, supporting their potential therapeutic use in managing heart conditions .

Q & A

Q. What are the common synthetic routes for 4-piperidineacetic acid derivatives with tert-butoxycarbonyl (Boc) and ethyl ester groups?

The compound is typically synthesized via multi-step reactions involving Wittig reactions and esterification . For example, 4-oxo-1-piperidinecarboxylic acid tert-butyl ester (a precursor) can undergo a Wittig reaction with an appropriate ylide to introduce the alpha-oxo group, followed by ethyl ester formation using ethanol under acidic or basic conditions . Key intermediates may require purification via column chromatography or recrystallization to ensure high yield and purity.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H and ¹³C) to confirm the Boc-protected piperidine ring, ethyl ester, and alpha-oxo groups. For example, the tert-butyl group in Boc-protected derivatives shows a singlet at ~1.4 ppm in ¹H NMR .
  • IR spectroscopy to identify carbonyl stretches (e.g., ester C=O at ~1730 cm⁻¹, Boc C=O at ~1680 cm⁻¹) .
  • Elemental analysis or HRMS to verify molecular formula and purity .

Q. How should researchers handle stability concerns during storage?

The compound is sensitive to hydrolysis due to the ester and Boc groups. Store under inert gas (N₂ or Ar) at –20°C in a desiccator. Avoid prolonged exposure to moisture or high temperatures (>40°C) to prevent decomposition into 4-piperidone or carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Density Functional Theory (DFT) calculations can predict the reactivity of intermediates (e.g., enol ethers in Wittig reactions) and identify transition states. Solvent effects on esterification kinetics (e.g., ethanol vs. THF) can also be modeled to improve yield . Pair experimental data (e.g., HPLC purity) with computational results to validate predictions.

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Use 2D NMR (COSY, HSQC, HMBC) to differentiate overlapping signals. For example, HMBC can correlate the alpha-oxo carbonyl carbon with adjacent protons on the piperidine ring .
  • Compare experimental IR/Raman spectra with simulated spectra from quantum chemistry software (e.g., Gaussian).
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers design bioactive analogs while maintaining the Boc-ethyl ester scaffold?

  • Structure-activity relationship (SAR) studies : Replace the ethyl ester with methyl or benzyl esters to modulate lipophilicity .
  • Introduce substituents on the piperidine ring (e.g., methyl, fluorine) to enhance binding affinity. For example, tert-butyl 2-methylpiperidine-1,4-dicarboxylate derivatives show improved steric effects .
  • Use enzymatic assays to evaluate stability toward esterases or proteases .

Q. What methodologies assess the compound’s role in multi-step organic syntheses (e.g., as a building block)?

  • Protecting group strategies : The Boc group can be selectively removed with TFA to expose the piperidine amine for further functionalization .
  • Kinetic studies : Monitor ester hydrolysis rates under varying pH conditions (e.g., pH 7.4 for physiological relevance) using HPLC or UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

  • Purity assessment : Contaminants (e.g., residual solvents) may alter melting points. Re-crystallize the compound and re-analyze via DSC.
  • Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl₃). Standardize solvent choice for comparisons .
  • Stereochemical considerations : Ensure synthetic routes do not produce undetected stereoisomers, which could skew data .

Methodological Tables

Q. Table 1. Key Spectral Peaks for Structural Confirmation

Functional GroupNMR (¹H, ppm)IR (cm⁻¹)
Boc tert-butyl1.44 (s, 9H)~1687 (C=O)
Ethyl ester1.25 (t, 3H), 4.15 (q, 2H)~1730 (C=O)
Piperidine ring2.50–3.50 (m, 4H)-

Q. Table 2. Stability Assessment Under Different Conditions

ConditionDegradation ProductDetection Method
pH 2.0, 37°C, 24 hrCarboxylic acidHPLC (retention time shift)
60°C, dry N₂, 7 daysNo change¹H NMR

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